molecular formula C31H38N2O3 B12786350 CP-611,781 CAS No. 368454-88-0

CP-611,781

Cat. No.: B12786350
CAS No.: 368454-88-0
M. Wt: 486.6 g/mol
InChI Key: MVXRTLWIKNHZBT-XPZBDPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezlopitant metabolite M12 is identified in scientific literature as a major circulating human metabolite of ezlopitant, a nonpeptidic substance P receptor (neurokinin-1 or NK1) antagonist . In human pharmacokinetic studies, M12 is characterized as the omega,omega-1-dihydroxy metabolite , also referred to as the 1,2-dihydroxy metabolite . After a single oral dose of [¹⁴C]ezlopitant to healthy male volunteers, M12 was a key circulating species, accounting for 15.4% of the total circulating radioactivity , making it the second most prominent metabolite in plasma after M16 . The formation of M12 is a result of the oxidation of the isopropyl side chain on the parent drug . Researchers value this metabolite for conducting advanced ADME (Absorption, Distribution, Metabolism, and Excretion) studies, pharmacokinetic profiling, and for use as an analytical standard in mass spectrometry to aid in the structural elucidation of metabolic pathways . The metabolism of ezlopitant is primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

368454-88-0

Molecular Formula

C31H38N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

2-[3-[[[(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-4-methoxyphenyl]propane-1,2-diol

InChI

InChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1

InChI Key

MVXRTLWIKNHZBT-XPZBDPFPSA-N

Isomeric SMILES

CC(CO)(C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O

Origin of Product

United States

In Vivo Biotransformation Pathways Leading to Ezlopitant Metabolite M12

Major Metabolic Route: Oxidation of the Isopropyl Side Chain of Ezlopitant (B1671842)

The principal metabolic pathway for ezlopitant in humans involves the oxidation of its isopropyl side chain. researchgate.net This initial oxidative step is a critical event that precedes the formation of several key metabolites, including the M12 metabolite. This biotransformation is a common route for xenobiotics containing isopropyl moieties and is primarily mediated by cytochrome P450 enzymes.

Following the initial oxidation of the isopropyl group, one of the primary intermediate metabolites formed is ω-1-hydroxy ezlopitant, also identified as M16. researchgate.net This hydroxylation reaction introduces a hydroxyl group onto one of the terminal methyl groups of the isopropyl side chain. The formation of M16 represents a significant step in the metabolic cascade leading to more polar and readily excretable derivatives.

The intermediate metabolite, M16, undergoes further oxidation to yield the ω,ω-1-dihydroxy metabolite, known as M12. researchgate.net This subsequent di-hydroxylation results in a 1,2-dihydroxy derivative of the original isopropyl side chain. The introduction of a second hydroxyl group further increases the polarity of the molecule, facilitating its elimination from the body.

Quantitative Contribution of Ezlopitant Metabolite M12 to Circulating Drug-Related Radioactivity

Following the administration of radiolabeled [14C]ezlopitant to healthy male volunteers, analysis of the circulating radioactivity in serum revealed the quantitative significance of the metabolites formed through the oxidation of the isopropyl side chain. researchgate.net The intermediate metabolite, M16 (ω-1-hydroxy ezlopitant), was identified as a major circulating metabolite. However, the subsequent di-hydroxylated metabolite, M12 (1,2-dihydroxy derivative), also constituted a notable portion of the total circulating radioactivity. Specifically, M12 accounted for 15.4% of the total circulating radioactivity, while its precursor, M16, was the most abundant at 64.6%. researchgate.net

Table 1: Quantitative Contribution of Ezlopitant Metabolites to Circulating Radioactivity

Metabolite Systematic Name Percentage of Total Circulating Radioactivity
M16 ω-1-Hydroxy Ezlopitant 64.6%
M12 ω,ω-1-Dihydroxy Ezlopitant 15.4%
(1,2-Dihydroxy Derivative)

Enzymatic Mechanisms Underlying Ezlopitant Metabolite M12 Formation

Identification of Key Cytochrome P450 Isoforms Involved in Ezlopitant (B1671842) Biotransformation

The metabolism of ezlopitant is primarily mediated by specific isoforms of the cytochrome P450 enzyme system. In vitro studies using human liver microsomes and heterologously expressed recombinant CYP isoforms have been crucial in identifying the key enzymes responsible for the biotransformation of ezlopitant.

Key Cytochrome P450 Isoforms in Ezlopitant Metabolism
CYP450 IsoformRole in Ezlopitant MetabolismSupporting Evidence
CYP3A4Major contributor to overall metabolism. researchgate.netmdpi.com Catalyzes dehydrogenation and oxidation reactions. mdpi.comnih.govInhibition studies with ketoconazole (B1673606), experiments with recombinant enzymes. researchgate.netnih.gov
CYP3A5Contributes to metabolism, alongside CYP3A4. researchgate.netExperiments with heterologously expressed recombinant CYP isoforms. researchgate.net
CYP2D6Demonstrated ability to metabolize ezlopitant, but plays a less substantial role than CYP3A isoforms in liver microsomes. researchgate.netInhibition studies with quinidine, experiments with recombinant enzymes. researchgate.netnih.govnih.gov

Oxidative Metabolic Transformations as a Predominant Pathway for Ezlopitant Metabolite M12 Synthesis

The formation of Ezlopitant metabolite M12 is a result of extensive oxidative metabolism. researchgate.net Studies in humans have shown that ezlopitant is completely metabolized before excretion, with no unchanged drug found in urine or feces. nih.govresearchgate.net The primary metabolic pathway involves the oxidation of the isopropyl side chain of the ezlopitant molecule. nih.govresearchgate.nettaylorandfrancis.com

Major Circulating Metabolites of Ezlopitant via Oxidation
Metabolite IDChemical Name/DescriptionPercentage of Total Circulating RadioactivityFormation Pathway
M16ω-hydroxy and ω-1-hydroxy metabolites64.6% nih.govresearchgate.nettaylorandfrancis.comInitial oxidation of the isopropyl side chain. nih.govresearchgate.nettaylorandfrancis.com
M12ω,ω-1-dihydroxy (1,2-dihydroxy) metabolite15.4% nih.govresearchgate.nettaylorandfrancis.comFurther oxidation of the M16 metabolites. nih.govresearchgate.nettaylorandfrancis.com

Structural Elucidation of Ezlopitant Metabolite M12

High-Resolution Mass Spectrometry and Accurate Mass Measurements for Metabolite M12

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying drug metabolites. researchgate.netmdpi.com It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolic products.

Studies on the metabolism of Ezlopitant (B1671842) have shown that metabolite M12 exhibits a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 487. researchgate.netresearchgate.net This mass is 32 atomic mass units (amu) greater than that of the parent Ezlopitant molecule, which strongly suggests the addition of two oxygen atoms—a common metabolic reaction known as di-hydroxylation. researchgate.net The chemical formula for Ezlopitant metabolite M12 is C₃₁H₃₈N₂O₃. nih.gov This di-hydroxylation is a major metabolic pathway for Ezlopitant in humans. researchgate.netresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for Ezlopitant Metabolite M12

AnalyteIon TypeObserved m/zMass Difference from Parent Drug (amu)Implied Metabolic Reaction
Ezlopitant Metabolite M12[M+H]⁺487+32Di-hydroxylation

Tandem mass spectrometry (MS/MS) is employed to fragment the selected molecular ion (in this case, m/z 487) to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. nih.gov The analysis of the collisionally induced dissociation (CID) product ion spectrum of M12 provides critical clues for localizing the metabolic modification. researchgate.netresearchgate.net

Key observations from the MS/MS spectrum of M12 include:

A fragment ion at m/z 195 : This fragment is 32 Da higher than a corresponding fragment from the parent compound. This significant mass shift indicates that the di-hydroxylation has occurred on the isopropyl-2-methoxy-benzyl portion of the molecule. researchgate.net

A fragment ion at m/z 177 : This ion corresponds to a loss of a water molecule (H₂O) from the m/z 195 fragment. The neutral loss of water is a characteristic fragmentation pathway for compounds containing an aliphatic hydroxyl group. researchgate.net

These fragmentation data, when pieced together, strongly support the assignment of the two hydroxyl groups to the isopropyl side chain of the Ezlopitant structure. researchgate.net

Table 2: Key MS/MS Fragment Ions for Structural Assignment of Metabolite M12

Precursor Ion (m/z)Fragment Ion (m/z)InterpretationStructural Significance
487195Fragment containing the di-hydroxylated isopropyl-2-methoxy-benzyl moietyLocalizes the di-hydroxylation to a specific part of the molecule. researchgate.net
195177Neutral loss of water (-18 Da)Suggests the presence of at least one aliphatic hydroxyl group. researchgate.net

Proposed Chemical Structure and Localization of Di-hydroxylation Sites (Isopropyl Side Chain)

Based on the comprehensive mass spectrometry data, metabolite M12 has been identified as the ω,ω-1-dihydroxy (or 1,2-dihydroxy) metabolite of Ezlopitant. researchgate.netresearchgate.net This structure arises from the oxidation of both the terminal (ω) and sub-terminal (ω-1) methyl groups of the isopropyl side chain, converting them into hydroxyl groups.

This metabolic transformation is a known pathway for compounds containing isopropyl moieties and is catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov It is proposed that M12 is formed through the further oxidation of the mono-hydroxylated metabolite M16 (the ω-1-hydroxy metabolite). researchgate.net

Application of Advanced Spectroscopic Techniques in Metabolite Structure Confirmation

While mass spectrometry is a powerful tool for proposing metabolite structures, unambiguous confirmation often requires the use of other advanced spectroscopic techniques. researchgate.netchemrxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for the definitive structural elucidation of new chemical entities, including drug metabolites. nih.govfrontlinegenomics.com NMR analysis can precisely determine the position of metabolic modifications on a molecule's carbon-hydrogen framework. nih.gov However, its application in metabolite analysis can be challenging due to its lower sensitivity compared to mass spectrometry and the often-low concentrations of metabolites isolated from biological matrices. frontlinegenomics.comru.nl

Other methods that can be used to support structural assignments include:

Comparison with a synthetic standard : The most definitive method of confirmation is to synthesize the proposed metabolite structure and demonstrate that its chromatographic and spectroscopic properties (e.g., HPLC retention time, MS/MS fragmentation pattern) are identical to the metabolite isolated from the biological sample. researchgate.net

Hydrogen/Deuterium (H/D) Exchange Mass Spectrometry : This technique can help identify the number of exchangeable protons (such as those in hydroxyl groups) in a molecule, providing further evidence for the proposed structure. nih.gov

Infrared Ion Spectroscopy (IRIS) : A newer technique that provides an infrared spectrum of a mass-selected ion, which can be compared to computational predictions for different isomers to aid in structural identification. chemrxiv.orgru.nl

The combination of these advanced analytical methods provides a high degree of confidence in the structural assignment of metabolites like Ezlopitant metabolite M12.

Analytical Methodologies for the Characterization and Quantification of Ezlopitant Metabolite M12 in Biological Matrices

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques are fundamental to the separation of metabolites from endogenous components within biological samples, thereby enabling accurate quantification. The choice between liquid and gas chromatography is often dictated by the physicochemical properties of the analyte, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and polar compounds like many drug metabolites. The development of a robust HPLC method for Ezlopitant (B1671842) metabolite M12 involves the careful optimization of several parameters to achieve adequate retention and separation from the parent drug and other metabolites. Key considerations include the selection of the stationary phase (the column), the mobile phase composition, and the detector settings.

For a compound like Ezlopitant metabolite M12, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The retention of M12 on the column is influenced by the hydrophobicity of the molecule and its interactions with the stationary phase. Method development would systematically evaluate different C18 or C8 columns from various manufacturers to find the one that provides the best peak shape and resolution. The mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized in terms of its composition and gradient elution profile to ensure that M12 is well-separated from other components in the sample. The pH of the mobile phase is another critical parameter, as it can affect the ionization state of the analyte and thus its retention time.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While many drug metabolites are polar and non-volatile, GC can be employed for the analysis of Ezlopitant metabolite M12, provided that appropriate sample preparation steps, such as derivatization, are undertaken to increase its volatility. The primary advantage of GC is its high resolving power, which allows for the separation of complex mixtures.

In the context of Ezlopitant metabolite analysis, a GC-based method would involve the extraction of the metabolite from the biological matrix, followed by a derivatization step. The choice of the GC column, typically a capillary column with a specific stationary phase (e.g., a polysiloxane), is crucial for achieving the desired separation. The temperature program of the GC oven is carefully controlled to ensure the efficient separation of the derivatized metabolite from other volatile components.

Mass Spectrometric Detection Strategies for Enhanced Sensitivity and Specificity

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a high degree of sensitivity and specificity, making it an indispensable tool in metabolite identification and quantification.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. This technique offers unparalleled sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. In an LC-MS/MS analysis of Ezlopitant metabolite M12, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the metabolite molecules are ionized.

The precursor ion corresponding to the protonated or deprotonated M12 is then selected in the first mass analyzer (Q1) and fragmented in a collision cell (Q2). The resulting product ions are then analyzed in the third mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition that is unique to the analyte of interest. The development of an LC-MS/MS method for M12 would involve optimizing the ionization source parameters and selecting the most abundant and stable SRM transitions to achieve the best possible sensitivity and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of unknown compounds, including drug metabolites. Following separation by GC, the derivatized Ezlopitant metabolite M12 enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic fragmentation pattern for a given compound.

This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. For novel metabolites like M12, high-resolution mass spectrometry can be employed to determine the elemental composition of the molecule and its fragments, which aids in structure elucidation.

Chemical Derivatization Strategies for Analysis of Polar Ezlopitant Metabolites

Chemical derivatization is a crucial sample preparation step in the analysis of polar metabolites like Ezlopitant metabolite M12, particularly when using GC-based methods. idrblab.net Derivatization involves chemically modifying the analyte to improve its analytical properties. For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the polar metabolite. idrblab.net This is typically achieved by reacting the polar functional groups of the metabolite, such as hydroxyl or amine groups, with a derivatizing agent to form a less polar and more volatile derivative.

For LC-MS analysis, derivatization can also be employed to enhance the ionization efficiency of the analyte, leading to improved sensitivity. idrblab.net For instance, a chemical tag with a permanent positive or negative charge can be introduced into the metabolite molecule to ensure efficient ionization in the mass spectrometer. A notable example of a derivatization agent is dansyl chloride, which can be used to react with primary and secondary amines and phenolic hydroxyl groups, thereby improving their chromatographic behavior and detection sensitivity. idrblab.net

In Vitro Research Models for Studying Ezlopitant Metabolism and Metabolite M12 Generation

Utilization of Mammalian Liver Microsomal Systems for Metabolic Profiling of Ezlopitant (B1671842)

Mammalian liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com They are a standard and widely used tool for metabolic profiling.

Studies using liver microsomes from various species—including humans, monkeys, guinea pigs, rats, and dogs—have been conducted to determine the enzyme kinetics of Ezlopitant metabolism. nih.gov These experiments identified CJ-12,764 as a major metabolite, with the dehydrogenated metabolite, CJ-12,458, being equally significant in human liver microsomes. nih.gov

A key finding from these microsomal studies was the significant interspecies variability in the metabolic rate of Ezlopitant. The rank order for the in vitro intrinsic clearance was determined, highlighting differences that are critical for extrapolating preclinical data to humans. nih.gov

In Vitro Intrinsic Clearance of Ezlopitant in Liver Microsomes Across Species nih.gov
SpeciesRelative Intrinsic Clearance Rank
Monkey1 (Highest)
Guinea Pig2
Rat3
Dog4
Human5 (Lowest)

Further investigations using human liver microsomes characterized the subsequent metabolism of the active metabolite CJ-12,458. nih.gov In the presence of necessary cofactors for CYP activity, CJ-12,458 was converted into a diol (CP-611,781) and a primary alcohol (CP-616,762). nih.gov The enzyme kinetics for the formation of these downstream metabolites were also determined, with apparent KM values of 5.4 µM for the diol and 8.5 µM for the primary alcohol in human liver microsomes. nih.gov

Application of Recombinant Cytochrome P450 Enzyme Systems in Elucidating Isoform-Specific Metabolism of Ezlopitant

To pinpoint exactly which enzymes are responsible for a compound's metabolism, researchers use recombinant cytochrome P450 systems. These systems consist of individual human CYP isoforms expressed in host cells (such as bacteria or insect cells), allowing for the study of each enzyme's specific contribution in isolation. nih.govsolvobiotech.com

Interestingly, the subsequent metabolism of the alkene metabolite CJ-12,458 shows a different enzymatic preference. Studies using both recombinant enzymes and chemical inhibitors (quinidine for CYP2D6 and ketoconazole (B1673606) for CYP3A) indicated that while both enzyme families are involved, CYP2D6 is quantitatively more important than CYP3A in the biotransformation of CJ-12,458, by an estimated factor of two to one. nih.govsemanticscholar.org

CYP Isoform Involvement in the Metabolism of Ezlopitant and its Metabolite CJ-12,458 nih.govnih.gov
CompoundCYP Isoforms InvolvedPrimary Contributing Isoform(s)
Ezlopitant (Parent Compound)CYP3A4, CYP3A5, CYP2D6CYP3A4 / CYP3A5
Metabolite CJ-12,458CYP2D6, CYP3A enzymesCYP2D6

Insights from Cellular and Subcellular Models in Biotransformation Research of Parent Compound

Beyond microsomal and recombinant enzyme systems, a broader range of cellular and subcellular models provides deeper insights into drug biotransformation. Subcellular fractions like liver microsomes and the S9 fraction (which contains both microsomal and cytosolic enzymes) are foundational tools for assessing Phase I and Phase II metabolism. mdpi.com

More complex cellular models, while not specifically detailed in the primary literature for Ezlopitant, are crucial in modern drug metabolism research. These models include:

Hepatocytes : Intact liver cells, used in suspension or culture, contain the full complement of metabolic enzymes and cofactors, offering a more comprehensive view of a compound's metabolic fate, including both Phase I and Phase II reactions. youtube.com

Immortalized Cell Lines : Human cell lines like HepG2 or Caco-2 (for intestinal metabolism) can be used to study metabolic pathways and potential toxicity. ugent.be

3D Cell Models and Organ-on-a-Chip : Advanced models such as 3D spheroids or microfluidic "organ-on-a-chip" systems aim to more accurately replicate the three-dimensional structure and physiological environment of the liver. mdpi.commdpi.com These systems can offer improved predictions of in vivo metabolism and hepatotoxicity by maintaining cellular functions for longer periods.

These cellular models are particularly valuable for investigating the interplay between metabolism and drug transport, induction or inhibition of metabolic enzymes, and the formation of unique or low-abundance metabolites that might be missed in simpler systems. They represent the continuing evolution of in vitro tools to better predict the complex biotransformation of parent compounds in the human body.

Preclinical Research Context and Translational Implications of Ezlopitant Metabolite M12

Interspecies Comparisons of Ezlopitant (B1671842) Metabolism and Metabolite Profiles in Non-Human Models

The study of drug metabolism across different preclinical species is a cornerstone of drug development, aiming to select appropriate animal models that can predict human pharmacokinetics and safety. In the case of Ezlopitant, significant interspecies differences in its metabolism have been observed in non-human models, including the rat, guinea pig, dog, and monkey nih.govnih.gov.

Research using liver microsomes from these species has demonstrated varied rates of metabolic clearance. The rank order for the in vitro intrinsic clearance of Ezlopitant was determined to be monkey >> guinea pig > rat >> dog > human nih.gov. This indicates that monkeys metabolize the compound much more rapidly than other species, while the metabolic rate in dogs is closer to that in humans nih.gov.

The profile of metabolites produced also shows species-dependent variation. While the benzyl alcohol metabolite, CJ-12,764, was the more abundant metabolite found across all species examined, the relative proportion of the dehydrogenated alkene metabolite, CJ-12,458, varied nih.govnih.gov. In human liver microsomes, CJ-12,458 was found to be an equally important metabolite alongside CJ-12,764 nih.gov. The metabolism of Ezlopitant is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A isoforms (CYP3A4 and CYP3A5) playing a more significant role than CYP2D6 nih.gov. The expression and activity of these enzymes can differ substantially between species, contributing to the observed variations in metabolite profiles nih.govcore.ac.uknih.gov.

Comparative Metabolism of Ezlopitant in Liver Microsomes
SpeciesRelative In Vitro Intrinsic Clearance RankMajor Metabolite(s) ObservedKey Observations
Monkey1 (Highest)CJ-12,764, CJ-12,458Demonstrates the most rapid metabolism among species tested. nih.gov
Guinea Pig2CJ-12,764, CJ-12,458Metabolizes Ezlopitant faster than rats, dogs, or humans. nih.gov
Rat3CJ-12,764, CJ-12,458Moderate rate of metabolism. nih.gov
Dog4CJ-12,764, CJ-12,458Metabolic rate is slower and considered closer to humans. nih.gov
Human5 (Lowest)CJ-12,764 and CJ-12,458 are equally important. nih.govSlowest intrinsic clearance; CYP3A isoforms are the primary metabolizing enzymes. nih.gov

Methodological Considerations and Ethical Frameworks in Non-Human In Vivo Metabolite Studies

Investigating the metabolic fate of a drug candidate in non-human models involves a range of established methodologies and is governed by strict ethical principles.

Methodological Considerations:

In Vitro Systems: Initial metabolic screening is often performed using in vitro systems. Liver microsomes, which contain a high concentration of CYP enzymes, are used to determine intrinsic clearance rates and identify major metabolic pathways across species nih.govwikimedia.org. Suspensions of primary hepatocytes are also used as they offer a more complete system that includes both Phase I and Phase II metabolic enzymes mdpi.com.

In Vivo Studies: In vivo studies are essential for understanding the complete pharmacokinetic profile. These studies involve administering the compound to animals (e.g., rats, dogs) and collecting biological samples like plasma, urine, and feces over time bioivt.comwuxiapptec.com. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to detect, identify, and quantify the parent drug and its metabolites, even at trace levels within complex biological matrices nih.govresearchgate.net.

Radiolabeling: To ensure a comprehensive accounting of all drug-related material, studies often utilize a radiolabeled version of the drug candidate (e.g., with Carbon-14). This allows for mass balance studies to determine excretion routes and ensures that no major metabolites are missed during analysis wuxiapptec.comrsc.org.

Ethical Frameworks: The use of animals in preclinical research is guided by the ethical framework of the 3Rs : R eplacement, R eduction, and R efinement interpharma.chnih.goveuropa.eu.

Replacement: This principle encourages the use of non-animal methods whenever possible europa.eu. This includes computer-based (in silico) models to predict metabolism and in vitro assays using human cells and tissues to minimize or avoid animal use interpharma.ch.

Reduction: This principle focuses on minimizing the number of animals used while still obtaining statistically significant and scientifically valid results nih.govresearchgate.net. This can be achieved through careful experimental design, appropriate statistical analysis, and sharing data to prevent unnecessary duplication of studies interpharma.ch.

Refinement: This principle aims to minimize any pain, suffering, or distress to the animals europa.eupharmaceutical-journal.com. This involves optimizing experimental procedures, using non-invasive imaging techniques to allow for longitudinal monitoring in the same animal, providing appropriate housing and care, and establishing humane endpoints imavita.comssbfnet.comthepharmajournal.com. All research must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, which ensures that the study is justified, well-designed, and adheres to all relevant animal welfare regulations ssbfnet.comanimal-journal.eu.

The Scientific Significance of Comprehensive Metabolite Characterization in Preclinical Drug Disposition Research

The thorough identification and characterization of metabolites during preclinical research is not merely an academic exercise; it is a critical component of assessing the safety and efficacy of a new drug candidate. This process, often guided by regulatory frameworks like the Metabolites in Safety Testing (MIST) guidance, has profound scientific and clinical implications wuxiapptec.comnih.gov.

Furthermore, metabolites can be responsible for adverse effects or toxicity tandfonline.com. A metabolite that is unique to humans or is present at disproportionately higher levels in humans compared to preclinical safety species poses a potential safety risk fda.govraps.orgtandfonline.com. Regulatory agencies like the FDA require that any human metabolite comprising more than 10% of the total drug-related exposure at steady state be identified and its safety assessed in at least one of the animal species used for toxicology studies fda.govraps.org. Discovering such a metabolite late in development can lead to significant delays or program termination rsc.orgraps.org.

Early and comprehensive metabolite profiling across species helps in selecting the most appropriate animal models for pivotal toxicology studies—those whose metabolic profiles most closely resemble that of humans nih.gov. This enhances the predictive value of preclinical safety data and increases the likelihood of success in clinical trials wuxiapptec.com. Ultimately, a deep understanding of a drug's metabolic fate is indispensable for translating preclinical findings to humans and ensuring patient safety mdpi.comlongdom.org.

Q & A

Q. What are best practices for interpreting contradictory findings in M12's enzyme kinetics?

  • Framework :

Reanalysis : Re-examine raw chromatograms for integration errors or matrix interference.

Meta-Analysis : Pool data from multiple studies using random-effects models to estimate overall Km and Vmax.

Mechanistic Modeling : Apply Michaelis-Menten kinetics with Bayesian hierarchical models to quantify inter-study variability .

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